(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O2S/c20-14-3-1-12(2-4-14)16-10-26-19(23-16)13(8-21)9-22-15-5-6-17-18(7-15)25-11-24-17/h1-7,9-10,22H,11H2/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPPUCLFNREXJL-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its mechanisms, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a thiazole ring substituted with a 4-fluorophenyl group, and an acrylonitrile segment. These structural components are known to impart various biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Benzo[d][1,3]dioxole | Anti-inflammatory, anticancer |
| Thiazole | Antimicrobial, anticonvulsant |
| Acrylonitrile | Reactive towards biological targets |
Research indicates that this compound may modulate pathways involved in neurodegenerative diseases and cancer. Specifically, it has been shown to affect the glutamate pathway, which is crucial in the progression of schizophrenia and other neurological disorders. By modulating this pathway, the compound potentially reverses certain pathological conditions.
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Recent studies have highlighted the importance of VEGFR-2 in tumor angiogenesis. Compounds similar to this compound have been demonstrated to inhibit VEGFR-2 effectively, suggesting a potential application in cancer therapy .
Antiproliferative Activity
In vitro assays have revealed that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- PC-3 (Prostate Cancer) : IC50 values as low as 0.33 μM have been reported for structurally similar compounds .
- MCF-7 (Breast Cancer) : Moderate inhibitory activities were noted with IC50 values ranging from 3.97 to 33.14 μM .
Case Studies
- Neuroprotective Effects : A study indicated that the compound could reverse glutamate-induced cytotoxicity in neuronal cells, highlighting its potential as a neuroprotective agent against excitotoxicity associated with neurodegenerative diseases.
- Anticancer Properties : Investigations into the anticancer properties of related compounds have shown that they can overcome chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity . This suggests that this compound might share similar mechanisms.
Future Directions
Given the promising biological activities observed, further research is warranted to explore:
- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with its targets.
- Structure-Activity Relationship (SAR) : Utilizing computational methods like PASS to predict pharmacological effects based on structural modifications.
Potential Applications
The unique combination of functional groups suggests that this compound could be developed into a therapeutic agent for:
- Neurodegenerative diseases
- Cancer treatment
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, derivatives of this compound have shown effectiveness against Hep3B cancer cells by:
- Reducing α-fetoprotein secretion.
- Inducing cell cycle arrest at the G2-M phase, comparable to established chemotherapeutic agents like doxorubicin.
Case Study: Hep3B Cancer Cell Line
| Compound | α-Fetoprotein Level (ng/ml) | G2-M Phase Arrest (%) |
|---|---|---|
| Control | 2519.17 | - |
| Compound 2a | 1625.8 | 8.07 |
| Doxorubicin | - | 7.4 |
This table summarizes findings from studies evaluating the anticancer activity of benzodioxole derivatives against Hep3B cells.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated through in vitro assays using the DPPH method. Some derivatives exhibited IC50 values significantly lower than Trolox, indicating strong antioxidant activity.
Other Biological Activities
In addition to anticancer and antioxidant properties, compounds with similar structural features have demonstrated:
- Anti-inflammatory effects : Potentially useful in treating inflammatory diseases.
- Antimicrobial properties : Indicating a broad spectrum of biological activity.
Synthesis and Evaluation
Recent studies have focused on synthesizing various derivatives of this compound to evaluate their biological activities. The synthesis typically involves several steps requiring optimization of reaction conditions to ensure high yields and purity.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of these compounds to specific biological targets, such as tyrosine kinases involved in cancer progression. These computational models suggest that the structural characteristics of the compound may facilitate interactions with key enzymes involved in tumor growth.
Potential Applications
Given its diverse biological activities, (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile could find applications in:
- Cancer therapy : As a potential chemotherapeutic agent.
- Antioxidant formulations : To combat oxidative stress-related diseases.
- Drug development : For creating libraries of related compounds for biological screening.
Q & A
Q. What are the optimal synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, and how can reaction yields be maximized?
The compound is synthesized via multi-step routes involving acrylonitrile derivatives, halogenated aryl precursors, and amines. Key steps include:
- Thiazole ring formation : Use Hantzsch thiazole synthesis (cyclization of α-haloketones with thiourea) .
- Coupling reactions : Employ Suzuki-Miyaura cross-coupling for fluorophenyl-thiazole intermediates under palladium catalysis .
- Stereochemical control : Maintain the E-configuration by optimizing reaction temperature (60–80°C) and solvent polarity (DMF or DMSO) .
Methodological recommendations : - Use inert atmospheres (N₂/Ar) to prevent oxidation .
- Monitor reaction progress via TLC or HPLC .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
Essential techniques include:
- NMR spectroscopy : Confirm regiochemistry of the dioxolane and fluorophenyl groups (¹H/¹³C NMR) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = 410.08) .
- IR spectroscopy : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and thiazole ring vibrations .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (if crystals form) .
Purity assessment : Use HPLC with UV detection (λ = 254 nm) and >95% purity threshold .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screening should focus on:
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Enzyme inhibition : Test acetylcholinesterase (AChE) or kinase inhibition (IC₅₀ values) using fluorometric assays .
- Antimicrobial screening : Disk diffusion against E. coli and S. aureus .
Data interpretation : Compare with structurally similar compounds (e.g., 4-fluorophenyl vs. 4-nitrophenyl analogs) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) influence reactivity and bioactivity?
Electronic modulation :
- Electron-withdrawing groups (F, NO₂) : Enhance electrophilicity of the acrylonitrile moiety, increasing reactivity in nucleophilic additions .
- Steric effects : Bulky substituents (e.g., 3,4-dimethylphenyl) reduce binding to hydrophobic enzyme pockets .
Bioactivity correlation : - Fluorophenyl analogs show 2–3× higher AChE inhibition than bromophenyl derivatives (IC₅₀ = 0.8 µM vs. 2.1 µM) .
- Nitro groups improve antiproliferative activity (e.g., 7c in : IC₅₀ = 12 µM vs. 7b: IC₅₀ = 25 µM).
Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?
Contradictions may arise from:
- Cellular uptake variability : LogP values (~3.5) suggest moderate membrane permeability, but efflux pumps (e.g., P-gp) may reduce intracellular concentrations .
- Metabolic stability : Fluorophenyl groups resist oxidative metabolism better than methoxy analogs, altering half-life in hepatic microsomes .
Experimental resolution : - Perform pharmacokinetic profiling (e.g., plasma protein binding, CYP450 inhibition) .
- Use siRNA knockdown to identify resistance mechanisms (e.g., apoptosis pathway mutations) .
Q. How can computational methods (e.g., molecular docking) guide structural optimization?
Strategy :
- Docking simulations : Target AChE (PDB: 4EY7) to identify key interactions (e.g., π-π stacking with Trp86, hydrogen bonding with Glu202) .
- QSAR models : Correlate substituent hydrophobicity (ClogP) with cytotoxicity (R² > 0.85 in ).
Optimization priorities : - Introduce polar groups (e.g., morpholine) to improve solubility without compromising target binding .
- Replace the dioxolane ring with bioisosteres (e.g., tetrahydrofuran) to reduce metabolic liability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
